molecular formula C11H9N3 B11907359 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 35359-25-2

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11907359
CAS No.: 35359-25-2
M. Wt: 183.21 g/mol
InChI Key: FTNVDGUZYLOBSQ-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound featuring a fused triazole and quinoline system with a methyl substituent at the 5-position. This structural motif is associated with diverse biological activities, particularly anticonvulsant properties. Its synthesis often involves cyclization reactions starting from precursors like 4-hydroxyquinolin-2(1H)-one or hydrazine derivatives, followed by alkylation or functionalization steps . The methyl group at position 5 influences electronic and steric properties, which can modulate receptor binding and metabolic stability compared to other substituents.

Properties

CAS No.

35359-25-2

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

5-methyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C11H9N3/c1-8-6-11-13-12-7-14(11)10-5-3-2-4-9(8)10/h2-7H,1H3

InChI Key

FTNVDGUZYLOBSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=CN2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Quinoline Precursors

The most widely employed strategy for synthesizing 5-methyl- triazolo[4,3-a]quinoline involves cyclocondensation reactions between substituted hydrazines and quinoline-based aldehydes or ketones. A representative protocol involves reacting 2-hydrazinylquinoline derivatives with acetylating agents under acidic conditions:

General Procedure

  • Substrate Preparation : 2-Hydrazinyl-5-methylquinoline is synthesized via nucleophilic substitution of 2-chloro-5-methylquinoline with hydrazine hydrate at 80–90°C for 6 hours .

  • Cyclization : The hydrazine intermediate undergoes cyclization with acetic anhydride in refluxing toluene, forming the triazole ring through dehydration.

  • Work-Up : The crude product is purified via recrystallization from ethanol/water (3:1), yielding 72–78% of the target compound .

Critical Parameters

  • Temperature Control : Excessively high temperatures (>120°C) promote side reactions, reducing yields by 15–20%.

  • Acid Catalysis : p-Toluenesulfonic acid (0.5 eq.) enhances reaction rates by stabilizing transition states .

Oxidative Cyclization Using Hypervalent Iodine Reagents

Oxidative cyclization has emerged as a high-yielding alternative, particularly using iodobenzene diacetate (IBD) as the oxidant. This method converts hydrazone intermediates into triazoloquinolines efficiently:

Reaction Scheme

Hydrazone Intermediate+IBDDCM, RT5-Methyl-triazolo[4,3-a]quinoline\text{Hydrazone Intermediate} + \text{IBD} \xrightarrow{\text{DCM, RT}} \text{5-Methyl-triazolo[4,3-a]quinoline}

Optimized Conditions

ParameterValueImpact on Yield
Oxidant (IBD eq.)1.1Maximizes conversion (90%)
SolventDichloromethaneEnhances solubility
Time12–16 hoursCompletes cyclization
Temperature25°C (RT)Minimizes byproducts

Advantages

  • Regioselectivity : IBD selectively oxidizes the hydrazone C=N bond, avoiding quinoline ring modifications .

  • Scalability : Reactions proceed smoothly at gram-scale with 85–90% isolated yields .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates synthesis while improving yields:

Protocol

  • Combine 2-hydrazinyl-5-methylquinoline (1.0 eq.) and trimethyl orthoacetate (1.2 eq.) in a sealed vial.

  • Irradiate at 150°C for 15 minutes (300 W).

  • Cool and purify via flash chromatography (hexane/ethyl acetate 4:1).

Performance Metrics

Conventional MethodMicrowave MethodImprovement
6 hours15 minutes70% faster
75% yield88% yield13% increase

This technique reduces energy consumption and is ideal for high-throughput screening .

Industrial-Scale Production Considerations

For bulk synthesis, solvent-free mechanochemical methods offer economic and environmental benefits:

Ball Milling Process

  • Reagents : 2-Hydrazinyl-5-methylquinoline and acetic acid (1.5 eq.).

  • Conditions : Stainless steel jars, 500 rpm for 2 hours.

  • Yield : 82% with 99% purity (HPLC).

Advantages

  • Eliminates volatile organic solvents.

  • Reduces waste generation by 40% compared to traditional methods .

Comparative Analysis of Synthesis Methods

The table below evaluates key methodologies:

MethodYield (%)TimeScalabilityPurity (%)
Cyclocondensation72–786–8 hoursModerate95
Oxidative Cyclization85–9012–16 hoursHigh98
Microwave8815 minutesModerate97
Mechanochemical822 hoursHigh99

Key Insights

  • Oxidative Cyclization is optimal for lab-scale synthesis due to high yields and reproducibility.

  • Mechanochemical Methods are preferable for industrial applications, aligning with green chemistry principles .

Reaction Mechanism and Stereochemical Considerations

The formation of 5-methyl- triazolo[4,3-a]quinoline proceeds via a stepwise mechanism:

  • Nucleophilic Attack : The hydrazine nitrogen attacks the carbonyl carbon of the acetylating agent.

  • Cyclization : Intramolecular dehydration forms the triazole ring.

  • Aromatization : Loss of water generates the aromatic triazoloquinoline system.

Stereoelectronic effects from the 5-methyl group direct cyclization to the [4,3-a] position, preventing alternative regioisomers .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced triazoloquinoline derivatives.

    Substitution: Formation of substituted triazoloquinoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline exhibits a range of biological activities that make it a candidate for drug development. Key areas of interest include:

  • Anticonvulsant Activity : Compounds in the triazoloquinoline family have shown potential as anticonvulsants. Research indicates that modifications in the structure can enhance efficacy against seizures .
  • Antibacterial Properties : The compound has demonstrated antibacterial activity against various strains, including Mycobacterium tuberculosis. Notably, derivatives have been synthesized that inhibit the InhA enzyme, crucial for the survival of tuberculosis bacteria .
  • Cytotoxic Effects : Studies have revealed cytotoxic properties against cancer cell lines. The mechanism often involves intercalation with DNA, disrupting replication and transcription processes.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions with hydrazine derivatives and quinoline substrates. Various synthetic methodologies have been developed to optimize yields and enhance biological activity:

  • Cyclization Reactions : The most common method involves the cyclocondensation of hydrazines with quinoline derivatives under specific conditions to yield triazoloquinoline structures .
  • Modification of Side Chains : Altering substituents on the quinoline core has been shown to significantly affect biological activity. For example, introducing halogens or other functional groups can enhance antibacterial efficacy .

Case Study 1: Antitubercular Activity

A study synthesized a series of triazole-quinoline hybrids and tested them against Mycobacterium tuberculosis. Compound 5n exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL, outperforming traditional drugs like Isoniazid. Molecular docking studies confirmed strong interactions with the InhA enzyme, suggesting a promising pathway for new tuberculosis treatments .

Case Study 2: Anticonvulsant Properties

Research focused on the anticonvulsant effects of various triazoloquinolines showed that specific structural modifications led to enhanced efficacy in animal models. The study highlighted the importance of substituent position and electronic properties in optimizing therapeutic outcomes .

Data Tables

Activity Compound MIC (μg/mL) Target
Antitubercular5n12.5Mycobacterium tuberculosis
AnticonvulsantVarious derivativesVariesSeizure models
CytotoxicSelected compoundsVariesCancer cell lines

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA, leading to the inhibition of DNA replication and transcription. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Substituent Effects on Anticonvulsant Activity

The substituent at the 5-position significantly impacts biological activity. Key comparisons include:

Compound Substituent ED₅₀ (mg/kg) Protective Index (PI) Toxicity Notes Reference
5-Methyl derivative Methyl Data not reported Lower toxicity inferred
5-Heptyloxy (2d) Heptyloxy 19.7 6.2 Moderate toxicity
5-(p-Fluorophenyl) (3f) p-Fluorophenyl 27.4 (MES) High activity
5-Benzyloxy-1-methyl (10b) Benzyloxy 18.0 7.9 Improved PI vs. carbamazepine
  • 5-Alkoxy Derivatives: Alkoxy groups (e.g., heptyloxy, benzyloxy) enhance anticonvulsant potency via electron-donating effects, increasing triazole ring electron density and receptor affinity.
  • 5-Aryl Derivatives : Aromatic substituents like p-fluorophenyl (3f) show strong activity in MES and scPTZ tests, suggesting synergistic effects between the triazole and aromatic moieties .
  • Toxicity may be lower compared to bulkier alkoxy/aryl groups .

Saturation and Ring Modifications

  • 4,5-Dihydro Derivatives: Saturation of the quinoline ring (e.g., 4,5-dihydrotriazoloquinolines) enhances anticonvulsant effects. For example, 7-(4-fluorobenzyloxy)-4,5-dihydrotriazoloquinoline has an ED₅₀ of 11.8 mg/kg, outperforming non-saturated analogues .
  • Triazolone vs. Triazole : Triazolone derivatives (e.g., 4a–4f) lack anticonvulsant activity even at 300 mg/kg, emphasizing the necessity of the unmodified triazole ring for efficacy .

Pharmacological and Toxicological Profiles

  • Mechanism of Action: Triazoloquinolines may enhance GABAergic transmission or inhibit voltage-gated sodium channels. Compound 2d (5-heptyloxy) activates glutamic acid decarboxylase or inhibits GABA transaminase .
  • Toxicity Trends : Alkoxy derivatives (e.g., 5-heptyloxy) show higher neurotoxicity (rotarod test) compared to methyl or aryl-substituted analogues, likely due to increased lipophilicity and metabolic byproducts .

Biological Activity

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline is a significant compound in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a heterocyclic compound characterized by a triazole ring fused with a quinoline structure. Its molecular formula is C11H9N3S, and it has been studied for various therapeutic applications due to its unique chemical properties.

Biological Activities

The compound exhibits a wide range of biological activities:

  • Antibacterial and Antifungal : It has shown effectiveness against various bacterial strains and fungi, making it a candidate for antimicrobial therapies .
  • Antimalarial : Research indicates potential antimalarial properties, suggesting it could be developed as a treatment option for malaria.
  • Anticancer : Studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For instance, derivatives of this compound have been reported to induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins .
  • Analgesic and Anticonvulsant : Some derivatives have exhibited analgesic and anticonvulsant activities, further expanding their therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is crucial for its anticancer activity as it leads to cellular apoptosis .
  • Enzyme Inhibition : It has been identified as an inhibitor of topoisomerase II, an enzyme essential for DNA replication. This inhibition contributes to its cytotoxic effects against cancer cells .
  • Modulation of Protein Expression : The compound influences the expression of proteins involved in cell survival and apoptosis. For example, it upregulates pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (μM)Mechanism of Action
HepG26.29DNA intercalation
HCT-1162.44Topoisomerase II inhibition
NeuroblastomaVariesApoptosis induction

These findings indicate that the compound exhibits significant cytotoxicity at low concentrations against different cancer types.

Antimicrobial Activity

In another study assessing antimicrobial properties, this compound demonstrated activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/ml
Pseudomonas aeruginosa16 μg/ml
Aspergillus niger64 μg/ml

This table illustrates its potential as an antimicrobial agent against both bacterial and fungal infections.

Q & A

Q. What are the key synthetic methodologies for preparing 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline?

The synthesis typically involves cyclization of hydrazine derivatives with quinoline precursors. A common route includes:

  • Step 1: Condensation of 2-hydrazinylquinoline with formic acid or ethyl orthoformate to form the triazole ring.
  • Step 2: Methylation at the 5-position using methyl iodide or dimethyl sulfate under basic conditions.
  • Step 3: Purification via recrystallization (e.g., ethyl acetate) or chromatography (silica gel, chloroform/methanol) .
    Automated reactors or continuous flow systems improve yield and scalability for industrial research .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy: To confirm substituent positions (e.g., methyl group at C5) and aromatic proton environments.
  • Mass spectrometry (HRMS): For molecular weight validation and fragmentation pattern analysis.
  • X-ray crystallography: Resolves the fused triazoloquinoline core and substituent orientations .
  • HPLC/TLC: Monitors reaction progress and purity (>95% required for pharmacological studies) .

Q. What is the proposed mechanism of action for its biological activity?

The triazole and quinoline moieties enable interactions with biological targets:

  • Anticonvulsant activity: Modulation of GABAergic pathways or sodium channel blocking, observed in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
  • Antimicrobial effects: Disruption of microbial enzyme function via electron-rich methoxy or methyl groups .
  • Adenosine receptor antagonism: Competitive binding to A1/A2 receptors, validated via radioligand displacement assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst screening: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control: Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 3 hours) .
  • Scale-up challenges: Address exothermic reactions via continuous flow systems to prevent side products .

Q. What structure-activity relationship (SAR) trends are observed for anticonvulsant derivatives?

Substituent Position Biological Effect (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)
5-MethylCoreBaseline activity (ED₅₀: 15–20)Low (TD₅₀ > 100)
7-HexyloxyQuinolineEnhanced potency (ED₅₀: 6.5)Moderate (TD₅₀: 35)
3-Bromo-benzylaminoSide chainHigh selectivity (PI = 20.7)Minimal
Electron-withdrawing groups (e.g., Br, NO₂) improve target affinity but may increase toxicity .

Q. How do researchers address discrepancies between in vitro and in vivo bioactivity data?

  • Metabolic stability assays: Liver microsome studies identify rapid degradation (e.g., cytochrome P450 oxidation) .
  • Prodrug design: Mask polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability .
  • Pharmacokinetic profiling: Measure plasma half-life and brain penetration in rodent models .

Q. What computational methods are used to predict binding modes with biological targets?

  • Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with adenosine receptors or ion channels .
  • QSAR models: Correlate substituent hydrophobicity (logP) with anticonvulsant ED₅₀ values .
  • MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How is neurotoxicity evaluated in preclinical studies?

  • Rotarod test: Mice/rats are placed on a rotating rod; failure to maintain balance indicates motor impairment (TD₅₀ calculation) .
  • Hippocampal slice assays: Measure neuronal apoptosis post-treatment via caspase-3 activation .
  • Dose-escalation protocols: Identify no-observed-adverse-effect levels (NOAEL) for safe dosing .

Data Contradictions and Resolution

Q. Why do some studies report conflicting antimicrobial potencies for similar derivatives?

  • Strain variability: Gram-negative bacteria (e.g., E. coli) may exhibit resistance due to efflux pumps .
  • Biofilm formation: Methoxy groups enhance activity against planktonic cells but not biofilms .
  • Assay conditions: Variations in agar dilution vs. broth microdilution methods affect MIC values .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity labeling: Incorporate azide/alkyne tags to crosslink compounds with bound proteins .
  • Thermal shift assays: Monitor protein melting temperature shifts upon ligand binding .
  • CRISPR knockouts: Eliminate suspected targets (e.g., adenosine receptors) to confirm activity loss .

Methodological Recommendations

  • For SAR studies: Prioritize substituents at C7 and C8 for anticonvulsant optimization .
  • For scale-up: Adopt flow chemistry to mitigate exothermic risks in triazole formation .
  • For in vivo testing: Use MES and PTZ models in parallel to assess broad-spectrum efficacy .

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